molecular formula C9H3F6N B1587282 2,6-Bis(trifluoromethyl)benzonitrile CAS No. 25753-25-7

2,6-Bis(trifluoromethyl)benzonitrile

カタログ番号 B1587282
CAS番号: 25753-25-7
分子量: 239.12 g/mol
InChIキー: ANWBHDYEEOSTSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Bis(trifluoromethyl)benzonitrile is an organic compound with the CAS Number: 25753-25-7 . It has a molecular weight of 239.12 . The compound is available in liquid form and can also be found as a white to yellow solid or semi-solid .

科学的研究の応用

General Uses

  • Application Summary : “2,6-Bis(trifluoromethyl)benzonitrile” is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate .

Specific Application in Drug Synthesis

  • Application Summary : “2,6-Bis(trifluoromethyl)benzonitrile” is used in the synthesis of the drug Selinexor .
  • Methods of Application/Experimental Procedures : The mechanism for producing Selinexor begins with “2,6-Bis(trifluoromethyl)benzonitrile”. The “2,6-Bis(trifluoromethyl)benzonitrile” is hydrolyzed with K2CO3 in the presence of 30% H2O2 to obtain the intermediate “3,5-bis(trifluoromethyl)benzamide”, which then reacts with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate .
  • Results/Outcomes : The outcome of this process is the production of the drug Selinexor .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs that incorporate the TFM group as one of the pharmacophores .
  • Results/Outcomes : The outcomes would also depend on the specific drug synthesis. However, it’s noted that fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . This includes drugs that incorporate the TFM group as one of the pharmacophores .
  • Results/Outcomes : The outcomes would also depend on the specific drug synthesis. However, it’s noted that fluorine-containing compounds significantly affect pharmaceutical growth, they make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

特性

IUPAC Name

2,6-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWBHDYEEOSTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371141
Record name 2,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(trifluoromethyl)benzonitrile

CAS RN

25753-25-7
Record name 2,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 4
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,6-Bis(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,6-Bis(trifluoromethyl)benzonitrile

Citations

For This Compound
2
Citations
Y Koseki, K Kitazawa, M Miyake, T Kochi… - The Journal of Organic …, 2017 - ACS Publications
Ruthenium-catalyzed C–H arylation of aromatic nitriles with arylboronates is described. The use of RuH 2 (CO){P(4-MeC 6 H 4 ) 3 } 3 as a catalyst provided higher yields of the ortho …
Number of citations: 29 pubs.acs.org
AI Burmakov, LA Alekseeva… - Journal of Organic …, 1970 - Consultants Bureau
Number of citations: 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。